molecular formula C14H21BO3 B7935363 2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7935363
M. Wt: 248.13 g/mol
InChI Key: XAKRVAODXAWFKT-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO3 and its molecular weight is 248.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibitory Activity Against Serine Proteases : Spencer et al. (2002) synthesized derivatives of this compound and tested their inhibitory activity against serine proteases, including thrombin. These compounds displayed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

  • Crystal Structure Analysis : Seeger and Heller (1985) determined the crystal structure of a related compound, which is significant for understanding the molecular structure and potential applications in various fields (Seeger & Heller, 1985).

  • Synthesis of Novel Derivatives for LCD Technology and Therapeutics : Das et al. (2015) synthesized a series of novel derivatives and explored their application in the synthesis of boron-containing polyenes, which are potential intermediates for new materials in LCD technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

  • Development of Lipogenic Inhibitors : In a study by Das et al. (2011), derivatives of this compound were synthesized and found to inhibit lipogenic gene expression in mammalian hepatocytes. This suggests potential applications in the development of lipid-lowering drugs (Das et al., 2011).

  • Application in Organic Synthesis and Catalysis : Various studies have explored the synthesis and structure of derivatives of this compound, contributing to the field of organic synthesis and catalysis. For instance, the study by Ramachandran and Gagare (2010) discussed its use as an allylating reagent (Ramachandran & Gagare, 2010).

  • Enhanced Fluorescence in Nanoparticles : Fischer et al. (2013) used heterodifunctional polyfluorene building blocks including a derivative of this compound to create nanoparticles. These nanoparticles exhibited bright fluorescence, useful for various applications including bioimaging (Fischer et al., 2013).

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-7-8-12(16-6)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRVAODXAWFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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